molecular formula C14H13BrClNO3 B8404455 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-3-ethoxycarbonylquinoline

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-3-ethoxycarbonylquinoline

Cat. No. B8404455
M. Wt: 358.61 g/mol
InChI Key: DXNALVPWDPLPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04292317

Procedure details

33 g of the above compound were added to 50 cm3 of Dowtherm, heated at 250° C. and stirred in a round-bottomed flask equipped with a descending condenser which enabled the alcohol formed in the reaction to be collected; the reaction was complete after heating for 15 minutes. After cooling, the contents of the round-bottomed flask were taken up in 200 m3 of ethyl acetate. The solid was separated and recrystallised from dimethylformamide. 27.9 g of 6-bromo-7-chloro-3-ethoxycarbonyl-4-hydroxy-quinoline, m.p. 368°-370° C. (decomposition), were obtained. 13 g of 6-bromo-7-chloro-3-ethoxycarbonyl-4-hydroxyquinoline, 11 g of potassium carbonate and 100 cm3 of dimethylformamide were heated at 110° C. for 1 hour, whilst stirring. After cooling to 80° C., 16 cm3 of ethyl iodide were added to the mixture which was stirred and heated at 110° C. for 4 hours. After concentration to dryness in vacuo, the residue was taken up in 200 cm3 of water. The mixture was extracted with chloroform (3×100 cm3), and the combined organic extracts were washed with water, dried (MgSO4) and concentrated to dryness. The residue, recrystallised from 95 cm3 of isopropanol, gave 10 g of 6-bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-3-ethoxycarbonylquinoline, m.p. 166° C. 10 g of the above ester were added to an aqueous-alcoholic solution of sodium hydroxide (NaOH:2.25 g, water:50 cm3, ethanol:100 cm3). The mixture was heated under reflux for 30 minutes. The solution was concentrated to dryness in vacuo. The residue was suspended in 100 cm3 of water. The solution was acidified by adding 3.4 cm3 of acetic acid. The solid was separated and recrystallised from DMF (90 cm3). 8.1 g (89%) of 6-bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, m.p. 320° C. (decomposition), were obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]=[CH:7][C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:5]2[OH:18].C(=O)([O-])[O-].[K+].[K+].[CH2:25](I)[CH3:26]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]([CH2:25][CH3:26])[CH:7]=[C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:5]2=[O:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1Cl)C(=O)OCC)O
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated at 110° C. for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (3×100 cm3)
WASH
Type
WASH
Details
the combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue, recrystallised from 95 cm3 of isopropanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(C(=CN(C2=CC1Cl)CC)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.